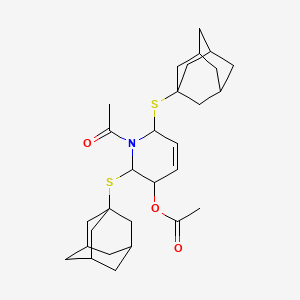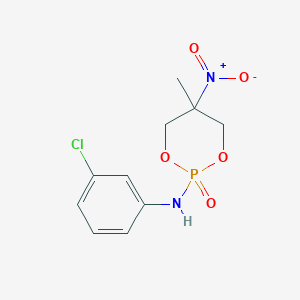
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is a complex organophosphorus compound It is characterized by the presence of a phosphinan ring, a chloroaniline group, and an azane oxide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide typically involves the reaction of 3-chloroaniline with a phosphinic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxido group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxido groups.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The chloroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while reduction may produce hydroxyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its unique structure allows for selective targeting of specific enzymes, reducing the risk of side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The exact mechanism depends on the specific enzyme and the nature of the interaction.
類似化合物との比較
Similar Compounds
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Unique due to its specific combination of functional groups.
(2-(3-Bromoanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Similar structure but with a bromo group instead of a chloro group.
(2-(3-Fluoroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Contains a fluoro group, leading to different reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for various applications, from synthetic chemistry to drug development.
特性
CAS番号 |
20933-92-0 |
|---|---|
分子式 |
C10H12ClN2O5P |
分子量 |
306.64 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H12ClN2O5P/c1-10(13(14)15)6-17-19(16,18-7-10)12-9-4-2-3-8(11)5-9/h2-5H,6-7H2,1H3,(H,12,16) |
InChIキー |
QQVBDURDWCTDJS-UHFFFAOYSA-N |
正規SMILES |
CC1(COP(=O)(OC1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





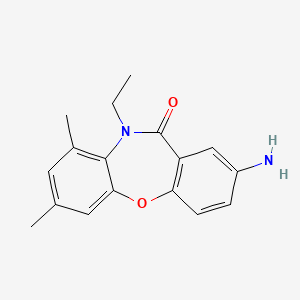
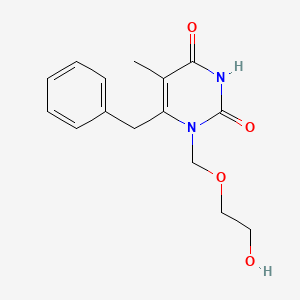
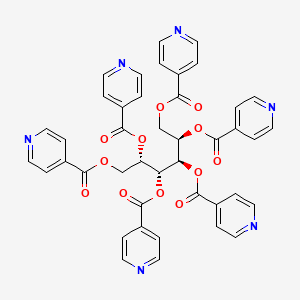
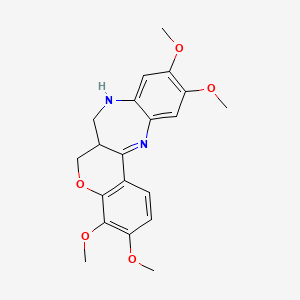
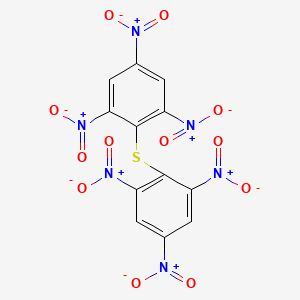
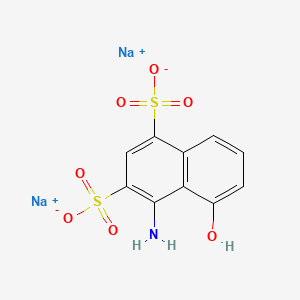

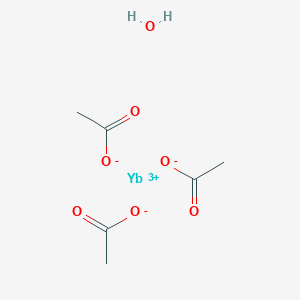
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
